L-Allysine ethylene acetal

Übersicht

Beschreibung

L-Allysine ethylene acetal is a derivative of lysine, an essential amino acid. It is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. The compound is often used as a precursor in the synthesis of other chemical entities and has applications in both research and industrial settings.

Vorbereitungsmethoden

L-Allysine ethylene acetal can be synthesized through several methods. One common synthetic route involves the reaction of lysine with ethylene glycol under acidic conditions to form the acetal. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Analyse Chemischer Reaktionen

L-Allysine ethylene acetal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

L-Allysine ethylene acetal is primarily utilized as a reagent in the synthesis of peptides. Its structure allows for the introduction of allysine residues into peptide chains, which can significantly alter the properties and functionalities of the resulting peptides.

Case Study: Solid-Phase Peptide Synthesis

A study published in Nature demonstrated the use of this compound in solid-phase synthesis of peptides. Researchers synthesized various peptide sequences incorporating allysine derivatives and analyzed them using mass spectrometry. The results indicated that this compound could effectively serve as a building block for complex peptide structures, enhancing the diversity of synthetic peptides available for research and therapeutic applications .

Biochemical Research

This compound plays a critical role in biochemical research, particularly in studies involving extracellular matrix (ECM) components and fibrosis.

Quantification of Allysine in Tissues

A significant application involves the quantification of allysine in biological tissues. A high-sensitivity HPLC method was developed to measure allysine levels, which are crucial for understanding fibrogenic activity during malignancy. The method utilized this compound as a precursor for generating a fluorescent derivative that allows for sensitive detection . This advancement aids in early detection of fibrosis and metastasis, providing valuable insights into disease progression and potential therapeutic targets.

Collagen Cross-Linking

This compound is involved in the cross-linking of collagen fibers, which is essential for maintaining tissue integrity and mechanical strength.

Mechanism of Cross-Linking

The compound reacts with hydroxylysine residues in collagen to form stable intermolecular links without enzymatic participation. This reaction is mediated by lysyl oxidase, which converts lysine residues into allysine or hydroxyallysine, facilitating cross-link formation. Enhanced cross-linking improves the tensile strength and viscoelastic properties of collagenous tissues, which is vital for their structural roles .

Potential Applications in Drug Development

Given its role in peptide synthesis and collagen modification, this compound has potential applications in drug development, particularly in creating therapeutic peptides or modifying existing drugs to enhance their efficacy.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of L-Allysine ethylene acetal involves its conversion to allysine, which plays a crucial role in the cross-linking of collagen and elastin in tissues. This process is essential for maintaining the structural integrity of connective tissues. The compound interacts with specific enzymes and molecular pathways that facilitate the formation of stable cross-links, thereby influencing tissue properties and functions .

Vergleich Mit ähnlichen Verbindungen

L-Allysine ethylene acetal is unique compared to other lysine derivatives due to its acetal protection, which provides stability and reactivity under specific conditions. Similar compounds include L-2-Aminoadipic acid, L-Pyroglutamic acid, and L-Glutamic acid γ-(3-carboxy-4-nitroanilide) ammonium salt. These compounds share some structural similarities but differ in their reactivity and applications. This compound’s unique properties make it particularly valuable in synthetic chemistry and biomedical research .

Biologische Aktivität

L-Allysine ethylene acetal is a derivative of lysine that has garnered attention for its potential biological activities, particularly in the context of fibrotic diseases and cancer. This article explores the synthesis, biological mechanisms, and implications of this compound, drawing on diverse research findings and case studies.

This compound, chemically represented as (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, is synthesized from phenylalanine dehydrogenase and has been studied for its role in collagen cross-linking and its potential therapeutic applications in various diseases, including fibrosis and cancer . The compound serves as a precursor to allysine, which is critical in the formation of cross-links in collagen and elastin through enzymatic oxidation by lysyl oxidase (LOX) and its paralogs .

2.1 Role in Collagen Cross-Linking

The biological activity of this compound is primarily linked to its involvement in the oxidative deamination of lysine residues in collagen, leading to the formation of allysine. This process is essential for the stabilization of collagen fibers through cross-linking, which is a fundamental aspect of tissue remodeling during wound healing and pathological fibrosis .

2.2 Implications in Fibrosis and Cancer

Increased levels of LOX and allysine have been observed in various fibrotic conditions such as chronic hepatic fibrosis and myocardial stiffness. The accumulation of extracellular matrix (ECM) components due to enhanced LOX activity contributes to tissue stiffening and dysfunction . Furthermore, LOX-mediated allysine formation has been implicated in cancer progression by promoting metastasis through ECM remodeling .

3.1 Synthesis Techniques

This compound can be synthesized using enzymatic methods involving phenylalanine dehydrogenase from Thermoactinomyces intermedius or through chemical synthesis routes that incorporate specific reagents for optimal yield .

3.2 Analytical Methods for Quantification

Quantifying this compound and its derivatives poses challenges due to their reactivity. High-performance liquid chromatography (HPLC) has been employed effectively to measure allysine levels in biological samples, allowing researchers to correlate these levels with disease states such as fibrosis and cancer .

4.1 Fibrosis Research

A study highlighted the correlation between elevated allysine levels and increased LOX activity in patients with chronic liver disease. The findings suggested that measuring allysine could serve as a biomarker for early detection of fibrogenesis .

4.2 Cancer Progression

Another case study focused on breast cancer patients where higher concentrations of allysine were associated with aggressive tumor characteristics. This study proposed that targeting LOX activity could be a therapeutic strategy to inhibit tumor metastasis by disrupting ECM remodeling processes .

5. Summary of Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Fibrosis | Elevated allysine correlates with LOX activity in liver disease patients | Potential biomarker for fibrosis detection |

| Cancer | High allysine levels linked to aggressive breast tumors | Targeting LOX may inhibit metastasis |

| Synthesis Methods | Enzymatic synthesis yields high purity this compound | Efficient production for research applications |

6. Conclusion

This compound plays a significant role in the biological processes related to collagen cross-linking, with implications for understanding fibrotic diseases and cancer progression. Ongoing research into its synthesis and quantification methods will enhance our ability to utilize this compound therapeutically.

Eigenschaften

IUPAC Name |

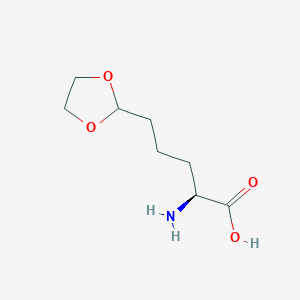

(2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQULWPSGQYZREI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262449 | |

| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215054-80-1 | |

| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215054-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-2-pentanoic acid, α-amino-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using L-Allysine ethylene acetal in the total synthesis of (+)-epiquinamide?

A1: The selection of this compound as a starting material likely stems from its structural similarity to the target molecule, (+)-epiquinamide. Both molecules share a similar carbon backbone, and the presence of specific functional groups in this compound likely facilitates the subsequent synthetic steps. [] The researchers aimed for a stereoselective synthesis, meaning they carefully controlled the formation of specific stereoisomers. The chirality of this compound as a starting material likely plays a role in achieving this stereoselectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.